molecular formula C7H9NOS B13159128 1-(Thiomorpholin-3-yl)prop-2-yn-1-one

1-(Thiomorpholin-3-yl)prop-2-yn-1-one

Cat. No.: B13159128
M. Wt: 155.22 g/mol
InChI Key: OFWFPMYAFZGLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiomorpholin-3-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C₇H₉NOS and a molecular weight of 155.22 g/mol . This compound is characterized by the presence of a thiomorpholine ring attached to a propynone moiety. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiomorpholin-3-yl)prop-2-yn-1-one typically involves the reaction of thiomorpholine with propargyl bromide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiomorpholin-3-yl)prop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the propargyl position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

1-(Thiomorpholin-3-yl)prop-2-yn-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Thiomorpholin-3-yl)prop-2-yn-1-one involves its interaction with various molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways. These ROS can then interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(Thiomorpholin-3-yl)prop-2-en-1-one
  • 4-(prop-2-yn-1-yl)-1lambda4-thiomorpholin-1-one hydrochloride

Comparison: 1-(Thiomorpholin-3-yl)prop-2-yn-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

1-thiomorpholin-3-ylprop-2-yn-1-one

InChI

InChI=1S/C7H9NOS/c1-2-7(9)6-5-10-4-3-8-6/h1,6,8H,3-5H2

InChI Key

OFWFPMYAFZGLSK-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1CSCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.